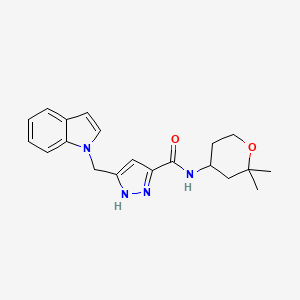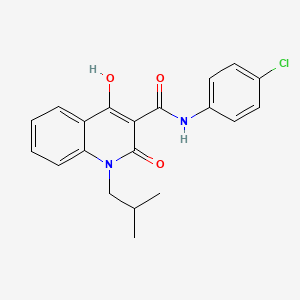![molecular formula C18H15BrN2O3 B3863792 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B3863792.png)
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Descripción general
Descripción
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is a complex organic compound that features a bromonaphthalene moiety linked to an acetamide group through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to produce 1-bromonaphthalene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ether Bond: The next step is the formation of the ether bond between 1-bromonaphthalene and 2-hydroxyacetamide. This can be done using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Schiff Base Formation: The final step involves the condensation of the resulting compound with 5-methylfuran-2-carbaldehyde to form the Schiff base. This reaction typically requires an acid catalyst and is carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structural features make it a potential candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromonaphthalene and furan moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound shares the bromonaphthalene moiety but differs in the rest of its structure.
2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide: Another compound with a similar core structure but different substituents.
Uniqueness
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is unique due to its combination of a bromonaphthalene moiety with a Schiff base and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-12-6-8-14(24-12)10-20-21-17(22)11-23-16-9-7-13-4-2-3-5-15(13)18(16)19/h2-10H,11H2,1H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMOPZMKGQZRGI-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)
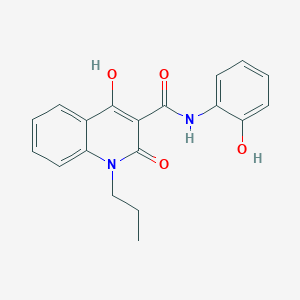
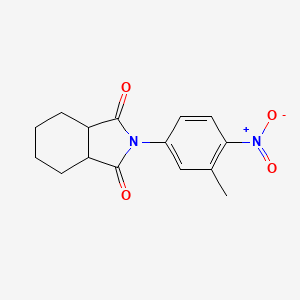
![4'-{[(2-ethoxy-1-naphthyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3863733.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]propyl]benzamide](/img/structure/B3863741.png)
![[1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol](/img/structure/B3863748.png)
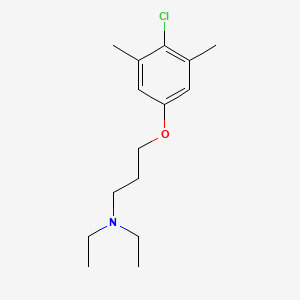
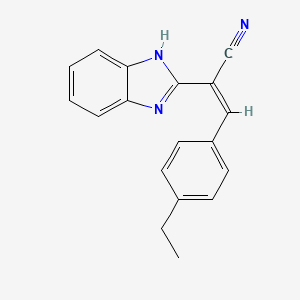
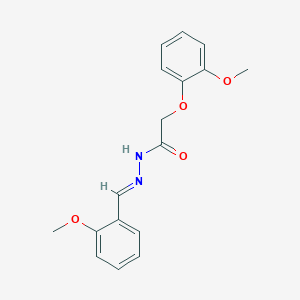
![1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine](/img/structure/B3863795.png)
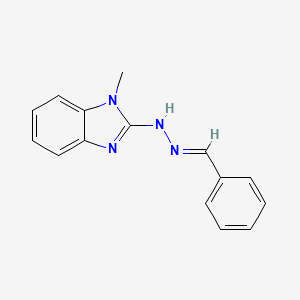
![[(Z)-pyridin-4-ylmethylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B3863809.png)
